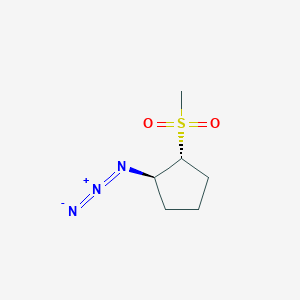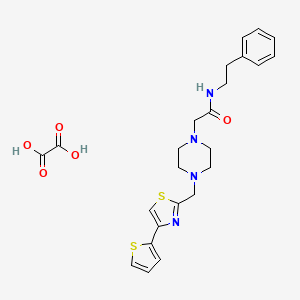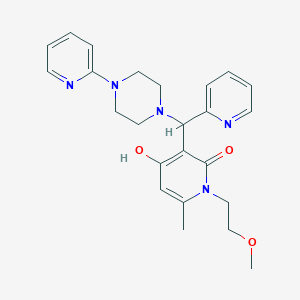
4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a propyl group, a piperidine ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecule contains several functional groups, including a sulfonamide attached to a benzene ring, a propyl group, a piperidine ring, and a tetrahydropyran ring . These groups could potentially allow for a variety of interactions with other molecules.Chemical Reactions Analysis
Sulfonamides, such as the one in this molecule, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar sulfonamide group, the rigidity of the piperidine and tetrahydropyran rings, and the hydrophobicity of the propyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-propyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide have shown significant scientific interest. Cheng De-ju (2015) discussed the synthesis of methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in HIV-1 infection prevention. The study highlighted the synthesis of novel compounds through a series of reactions, demonstrating their potential for drug development (Cheng De-ju, 2015).
Biological Evaluation and Inhibition Studies
The biological evaluation of substituted benzenesulfonamides has revealed their significant potency as membrane-bound phospholipase A2 inhibitors. Oinuma et al. (1991) found that specific N-(phenylalkyl)piperidine derivatives showed strong inhibition of arachidonic acid liberation, with considerable in vivo effects in reducing myocardial infarction size in rats. These findings suggest a promising direction for developing therapeutic agents (Oinuma et al., 1991).
Synthesis of Functionalized Derivatives
Research into the synthesis of functionalized derivatives, such as 4H-Pyrano(3,2-c)pyridines, has provided unexpected routes to benzylidenebis compounds. Mekheimer et al. (1997) demonstrated the versatility of 4-hydroxy-6-methyl-2-pyridone in reacting with various compounds to afford novel pyridine derivatives, indicating potential applications in creating fused systems with desired properties (Mekheimer et al., 1997).
Antimicrobial and Antifungal Activities
The synthesis of new compounds bearing the benzenesulfonamide structure has also been explored for antimicrobial and antifungal applications. Jamode et al. (2009) reported on the synthesis and antimicrobial activities of certain benzenesulfonamide derivatives, demonstrating their efficacy against various bacterial and fungal strains. This highlights the potential of such compounds in addressing resistance to existing antimicrobial agents (Jamode et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-3-17-4-6-20(7-5-17)26(23,24)21-16-18-8-12-22(13-9-18)19-10-14-25-15-11-19/h4-7,18-19,21H,2-3,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMYIZCNILEAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)


![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)
![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)




![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2674138.png)
![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)
